(2-Prop-2-ynoxyphenyl)boronic acid, pinacol ester
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Overview
Description
(2-Prop-2-ynoxyphenyl)boronic acid, pinacol ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Prop-2-ynoxyphenyl)boronic acid, pinacol ester typically involves the reaction of 2-prop-2-ynoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-prop-2-ynoxyphenylboronic acid+pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Prop-2-ynoxyphenyl)boronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids or esters.
Oxidation: The compound can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Compounds: From nucleophilic substitution.
Scientific Research Applications
(2-Prop-2-ynoxyphenyl)boronic acid, pinacol ester is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: For the synthesis of drug candidates and therapeutic agents.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate group interacts with palladium catalysts to form reactive intermediates, which then couple with halides to form new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane
- 2-Prop-2-ynoxyphenylboronic Acid
Uniqueness
(2-Prop-2-ynoxyphenyl)boronic acid, pinacol ester is unique due to its stability and reactivity, which make it particularly effective in Suzuki-Miyaura cross-coupling reactions. Its structure allows for efficient formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-prop-2-ynoxyphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-6-11-17-13-10-8-7-9-12(13)16-18-14(2,3)15(4,5)19-16/h1,7-10H,11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOBJBCIWFKJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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